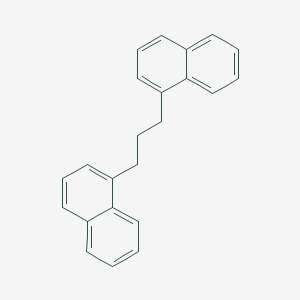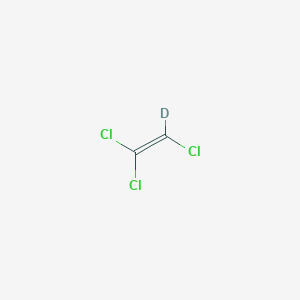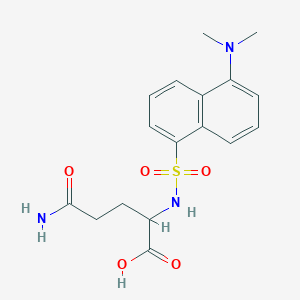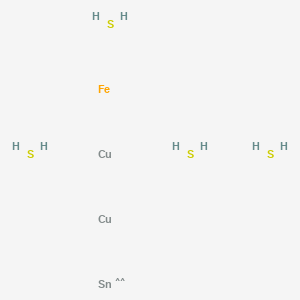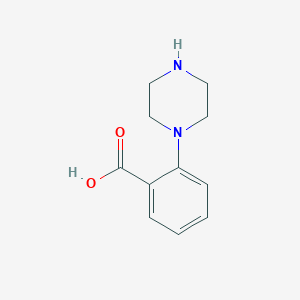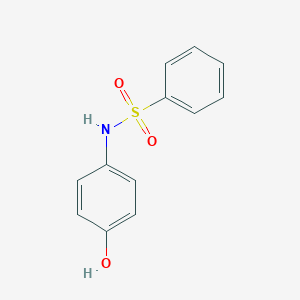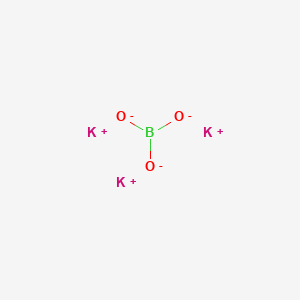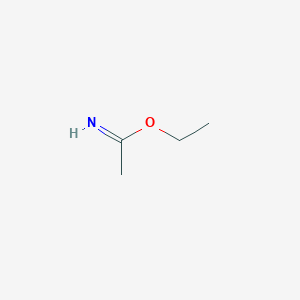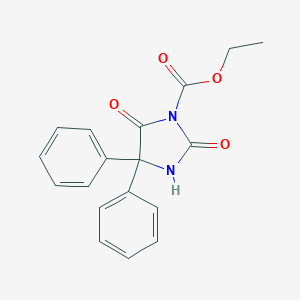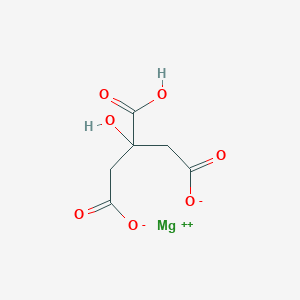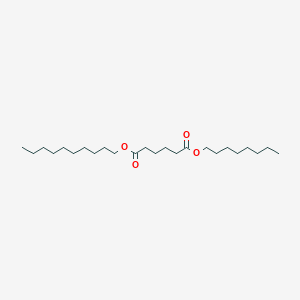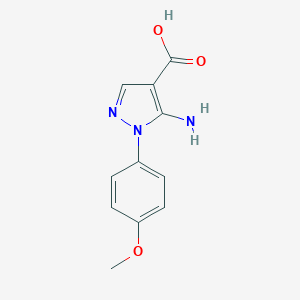![molecular formula C22H12 B086592 Indeno[1,7-ab]pyrene CAS No. 196-77-0](/img/structure/B86592.png)
Indeno[1,7-ab]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno[1,7-ab]pyrene (IP) is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials such as coal, oil, and wood. It is a potent environmental pollutant and has been identified as a carcinogen by the International Agency for Research on Cancer (IARC).
Mécanisme D'action
Indeno[1,7-ab]pyrene exerts its carcinogenic effects by binding to DNA and forming adducts, which can lead to mutations and chromosomal aberrations. It also induces oxidative stress and inflammation, which can further damage DNA and promote the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Indeno[1,7-ab]pyrene has been shown to affect several biochemical and physiological processes in the body. It has been found to induce the expression of cytochrome P450 enzymes, which are responsible for the metabolism of xenobiotics. Indeno[1,7-ab]pyrene has also been shown to affect the expression of several genes involved in cell cycle regulation, DNA repair, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Indeno[1,7-ab]pyrene in lab experiments is its ability to induce DNA damage and mutations, which can be used to study the mechanisms of carcinogenesis. However, Indeno[1,7-ab]pyrene is also a potent environmental pollutant, and its use in lab experiments may pose a risk to researchers and the environment.
Orientations Futures
There are several future directions for research on Indeno[1,7-ab]pyrene. One area of research is the development of new methods for the synthesis of Indeno[1,7-ab]pyrene and its derivatives. Another area of research is the identification of new biomarkers for Indeno[1,7-ab]pyrene exposure and its carcinogenic effects. Additionally, research is needed to elucidate the mechanisms by which Indeno[1,7-ab]pyrene induces oxidative stress and inflammation and to develop new strategies for the prevention and treatment of Indeno[1,7-ab]pyrene-induced cancer.
Conclusion:
In conclusion, Indeno[1,7-ab]pyrene is a potent environmental pollutant that has been identified as a carcinogen by the IARC. It exerts its carcinogenic effects by inducing DNA damage, mutations, and chromosomal aberrations, as well as oxidative stress and inflammation. Indeno[1,7-ab]pyrene has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
Indeno[1,7-ab]pyrene can be synthesized in the laboratory by several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Suzuki-Miyaura coupling reaction. The Diels-Alder reaction is the most commonly used method for the synthesis of Indeno[1,7-ab]pyrene and involves the reaction of cyclopentadiene with benzoquinone.
Applications De Recherche Scientifique
Indeno[1,7-ab]pyrene has been extensively studied for its carcinogenic properties and its role in the development of cancer. It has been found to induce DNA damage, mutations, and chromosomal aberrations in cells. Indeno[1,7-ab]pyrene has also been shown to cause oxidative stress and inflammation, which are known to contribute to the development of cancer.
Propriétés
Numéro CAS |
196-77-0 |
|---|---|
Nom du produit |
Indeno[1,7-ab]pyrene |
Formule moléculaire |
C22H12 |
Poids moléculaire |
276.3 g/mol |
Nom IUPAC |
hexacyclo[11.6.2.12,5.010,20.017,21.09,22]docosa-1,3,5(22),6,8,10(20),11,13(21),14,16,18-undecaene |
InChI |
InChI=1S/C22H12/c1-3-13-7-11-18-16-6-2-5-15-9-10-17(21(15)16)19-12-8-14(4-1)20(13)22(18)19/h1-12H |
Clé InChI |
KTUUKOLUMWVAQP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C5C=CC6=C5C(=CC=C6)C(=C43)C=C2 |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C5C=CC6=C5C(=CC=C6)C(=C43)C=C2 |
Synonymes |
cyclopenta(ij)benzo(a)pyrene naphtho(2,1,8-hij)acephenanthrylene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



